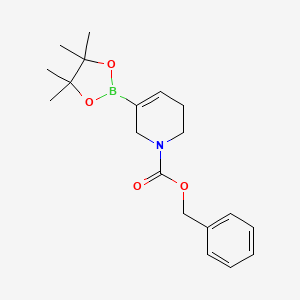

benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate

CAS No.: 1643573-74-3

Cat. No.: VC2941573

Molecular Formula: C19H26BNO4

Molecular Weight: 343.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1643573-74-3 |

|---|---|

| Molecular Formula | C19H26BNO4 |

| Molecular Weight | 343.2 g/mol |

| IUPAC Name | benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |

| Standard InChI | InChI=1S/C19H26BNO4/c1-18(2)19(3,4)25-20(24-18)16-11-8-12-21(13-16)17(22)23-14-15-9-6-5-7-10-15/h5-7,9-11H,8,12-14H2,1-4H3 |

| Standard InChI Key | ZZUPINGQWPCARD-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OCC3=CC=CC=C3 |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCCN(C2)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Identity and Structure

Basic Information

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is an organoboron compound that combines several important structural features for organic synthesis. The compound has a Chemical Abstracts Service (CAS) registry number of 286961-15-7 . Its molecular formula is C₁₉H₂₆BNO₄ with a molecular weight of 343.23 g/mol . The structure contains a partially saturated piperidine ring (specifically a 1,2,3,6-tetrahydropyridine) with a boronic acid pinacol ester substituent at the 4-position and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen.

Nomenclature and Synonyms

The compound is known by several synonyms in the chemical literature and commercial catalogs:

-

1-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester

-

N-Cbz-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester

-

1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester

-

4-(4,4,5,5-TETRAMETHYL- DIOXABOROLAN-2-YL)-3,6-DIHYDRO-2H-PYRIDINE-1-CARBOXYLIC ACID BENZYL ESTER

This variety of names reflects the compound's structural complexity and the different naming conventions used across chemical databases and manufacturers.

Physical and Chemical Properties

Physical Properties

The compound is typically available as a solid substance with specific physical properties. While the search results don't provide complete details on all physical properties, the following table summarizes the known information:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₆BNO₄ |

| Molecular Weight | 343.23 g/mol |

| Physical State | Solid |

| CAS Number | 286961-15-7 |

| MDL Number | MFCD11521562 |

| Purity (Commercial) | Typically 98% |

Structural Features

The compound possesses several important structural elements that contribute to its reactivity and utility in organic synthesis:

-

A 1,2,3,6-tetrahydropyridine core structure with a double bond between C-3 and C-4

-

A boronic acid pinacol ester group at the C-4 position, which serves as an important functional handle for cross-coupling reactions

-

A benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom, which provides protection during chemical transformations

-

The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group that stabilizes the boron center

The combination of these structural elements makes this compound particularly useful as a building block in organic synthesis, especially for constructing more complex nitrogen-containing heterocycles.

Synthesis and Preparation

Key Reactions

The boronic acid pinacol ester functionality makes this compound particularly valuable in cross-coupling reactions. Recent research has demonstrated its utility in Rh-catalyzed asymmetric reductive Heck reactions, where it can be coupled with aryl, heteroaryl, or vinyl boronic acids to produce 3-substituted tetrahydropyridines with high enantioselectivity .

These reactions proceed with excellent functional group tolerance, accommodating various substituents including ethers, thiols, halides, esters, and nitriles . This versatility makes the compound a valuable building block in diversity-oriented synthesis and pharmaceutical development.

Applications in Organic Synthesis

Cross-Coupling Reactions

Benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as an important reactant in various cross-coupling reactions, particularly those that form carbon-carbon bonds. The boronic acid pinacol ester functionality participates readily in reactions such as:

-

Suzuki-Miyaura cross-coupling

-

Rhodium-catalyzed asymmetric transformations

-

Other transition metal-catalyzed coupling reactions

These transformations allow the construction of complex molecular frameworks from relatively simple building blocks, making this compound valuable in medicinal chemistry and natural product synthesis.

Pharmaceutical Synthesis

One of the most significant applications of this compound is in the synthesis of pharmaceutical products. It serves as a reactant in the synthesis of potent and biologically active compounds, particularly those containing substituted piperidine rings .

A notable example is the synthesis of Niraparib, an orally active poly-(ADP-ribose)-polymerase (PARP) inhibitor used in cancer treatment. Compounds structurally related to benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate have been employed in asymmetric synthesis routes toward Niraparib . The process development includes transaminase-mediated dynamic kinetic resolutions of racemic aldehyde surrogates to provide enantioselective syntheses of 3-aryl-piperidine coupling partners .

Preparation of Enantioenriched Piperidines

The compound plays a crucial role in the catalytic enantioselective synthesis of 3-piperidines from pyridine and sp²-hybridized boronic acids. This approach offers a generally useful asymmetric route to enantiomerically enriched 3-substituted piperidines, which have previously been challenging to synthesize .

The methodology involves a Rh-catalyzed asymmetric reductive Heck reaction with excellent enantioselectivity and wide functional group tolerance. This provides access to a variety of enantioenriched 3-piperidines, including clinically used materials such as Preclamol and Niraparib .

| Supplier | Quantity | Price | Purity |

|---|---|---|---|

| Thermo Scientific Chemicals | Not specified | Not specified | 98% |

| Cymit Quimica | 1g | 95.00 € | Not specified |

| Cymit Quimica | 5g | 261.00 € | Not specified |

This pricing information indicates the compound's relatively high value, which is typical for specialized synthetic building blocks used in pharmaceutical research and development.

Structure-Activity Relationships and Reactivity

Key Functional Groups

The reactivity of benzyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is primarily determined by its key functional groups:

-

The boronic acid pinacol ester group serves as a versatile handle for cross-coupling reactions, particularly Suzuki-Miyaura couplings with aryl halides

-

The partially unsaturated tetrahydropyridine ring provides a scaffold for introducing stereochemistry and functionality

-

The Cbz protecting group on the nitrogen atom prevents unwanted reactions at this position during synthetic manipulations

-

The double bond in the ring system can participate in various addition reactions

These structural features combine to make the compound a versatile building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles with defined stereochemistry.

Reactivity Patterns

The compound's reactivity is largely centered around the boronic acid pinacol ester functionality, which can participate in a wide range of transformations:

-

Suzuki-Miyaura cross-coupling with aryl and vinyl halides

-

Oxidation to introduce hydroxyl groups

-

Chan-Lam coupling for C-N, C-O, and C-S bond formation

-

Rhodium-catalyzed asymmetric transformations

Additionally, the Cbz protecting group can be selectively removed under hydrogenolysis conditions, providing access to the free amine for further functionalization. This orthogonal reactivity allows for sequential and selective transformations in complex molecule synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume